molecular formula C13H21N5 B1405224 4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1774892-06-6

4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1405224
CAS No.: 1774892-06-6
M. Wt: 247.34 g/mol
InChI Key: QVTSHCXXNAFOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C13H21N5 and its molecular weight is 247.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H4 Receptor Ligands

  • Studies on 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R) have shown significant findings. Compounds with alterations at the pyrimidine 6 position, similar to 4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, were found to have potent in vitro activity and anti-inflammatory properties in animal models, indicating potential applications in pain management (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

  • Research on 2,4-disubstituted pyrimidine derivatives, which include structures similar to the chemical , has led to the identification of potent inhibitors of cholinesterase and amyloid-β (Aβ) aggregation. These compounds, such as N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, have shown promise as potential treatments for Alzheimer's disease (Mohamed et al., 2011).

Plant Growth Stimulating Effects

  • A study involving the synthesis of derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl, similar in structure to the compound , revealed a pronounced plant growth stimulating effect, comparable to heteroauxin (Pivazyan et al., 2019).

Anticonvulsant Properties

  • Pyrimidine derivatives, including those structurally related to this compound, have been synthesized and tested for anticonvulsant activity. They have shown effectiveness in the maximum electroshock (MES) seizure and pentetrazole (sc PTZ) seizure threshold tests, indicating their potential in treating convulsive disorders (Obniska et al., 2005).

Anti-Anoxic Activity

  • Novel pyrimidine derivatives, with structural similarities to the specified chemical, have demonstrated anti-anoxic (AA) activity in mice, indicating their potential as cerebral protective agents (Kuno et al., 1993).

Properties

IUPAC Name

4-(3-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-11-9-18(7-4-14-11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTSHCXXNAFOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=NC(=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 6
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.